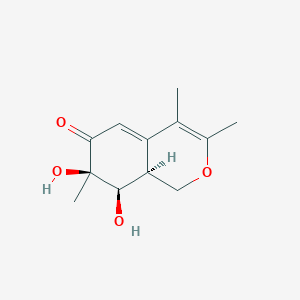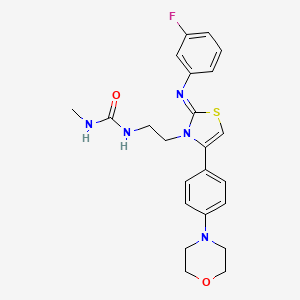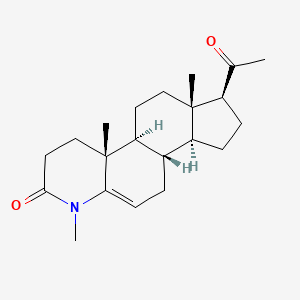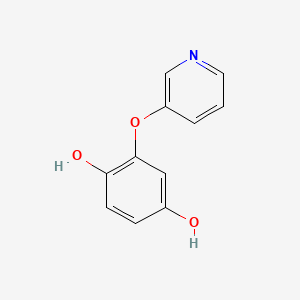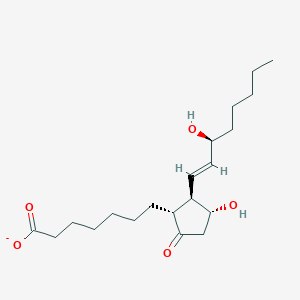
prostaglandin E1(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin E1(1-) is conjugate base of prostaglandin E1. It has a role as a human metabolite. It is a conjugate base of a prostaglandin E1.
Wissenschaftliche Forschungsanwendungen
Hepatic Protection and Liver Cell Regeneration
Prostaglandin E1 (PGE1) has demonstrated protective effects on hepatocytes, showing potential in the treatment of liver injuries and fulminant viral hepatitis. It appears to improve liver microcirculation, stabilize cell membranes, and promote liver cell proliferation (Liu & Fan, 2000).
Cardiac Biomarker Detection
PGE1 is recognized as a crucial cardiac biomarker and serves as a target for ultrasensitive determination strategies in clinical diagnostics, highlighting its significance in monitoring heart-related conditions (Zheng et al., 2016).
Angiogenesis in Ischemic Heart Disease
Evidence suggests that PGE1 promotes angiogenesis in the myocardium of patients with ischemic heart disease, potentially offering therapeutic benefits by upregulating vascular endothelial growth factor (VEGF) expression (Mehrabi et al., 2002).
Modulation of Coronary Heart Disease
PGE1 has been employed clinically to ameliorate heart diseases, with mechanisms involving the modulation of blood lipid levels and gene expressions associated with coronary heart disease (Liu et al., 2013).
EP Receptor Modulation for Various Pathologies
The structural features of PGE1 modulators show promise in selectively targeting EP receptors, which are implicated in a range of pathologies including inflammatory conditions and neurological diseases (Markovič et al., 2017).
Modulation of Inflammation
Research has underscored the role of PGE1 in influencing the balance between pro-inflammatory and anti-inflammatory cytokines, hinting at its potential utility in conditions characterized by inflammation (De Perrot et al., 2001).
Eigenschaften
Produktname |
prostaglandin E1(1-) |
|---|---|
Molekularformel |
C20H33O5- |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/p-1/b13-12+/t15-,16+,17+,19+/m0/s1 |
InChI-Schlüssel |
GMVPRGQOIOIIMI-DWKJAMRDSA-M |
Isomerische SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)[O-])O)O |
Kanonische SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)[O-])O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)

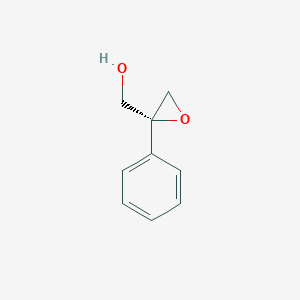
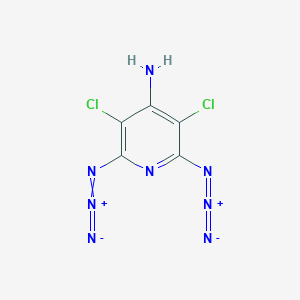



![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)
